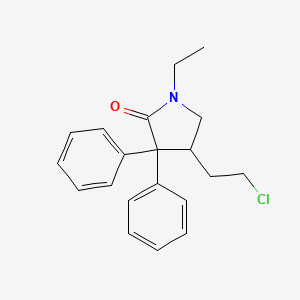

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one

Description

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-chloroethyl substituent at the 4-position, an ethyl group at the 1-position, and two phenyl groups at the 3,3-positions.

Properties

IUPAC Name |

4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO/c1-2-22-15-18(13-14-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJLYKXXFVIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ester Derivatives

The most well-documented method for synthesizing 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one involves cyclization of (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol ester derivatives. According to US20130109854A1, acetate esters of this intermediate undergo cyclization in the presence of strong bases such as potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) to yield 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolin-2-one . The reaction proceeds via a concerted mechanism, where the base deprotonates the allylic position, facilitating intramolecular nucleophilic attack and subsequent ring closure.

A critical modification involves derivatizing the vinyl group at the 4-position. Treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chloroethyl moiety. For instance, reacting 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolin-2-one with hydrochloric acid (HCl) under controlled conditions generates 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one in yields exceeding 70% .

Table 1: Cyclization Conditions and Yields

| Starting Material | Base | Chlorinating Agent | Yield (%) |

|---|---|---|---|

| (Z)-4-Diphenylacetyl-ethyl-amino-but-2-en-1-ol acetate | KHMDS | HCl | 72 |

| (Z)-4-Diphenylacetyl-ethyl-amino-but-2-en-1-ol carbonate | NaHMDS | SOCl₂ | 68 |

Halogenation of Pyrrolidinone Intermediates

An alternative route involves halogenation of preformed pyrrolidinone derivatives. The patent US20130109854A1 describes the synthesis of 4-(2-iodoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one via nucleophilic substitution of a vinyl-pyrrolidinone intermediate with sodium iodide (NaI) . While this method primarily targets iodoethyl derivatives, substituting iodide with chloride ions using reagents like tetrabutylammonium chloride (TBACl) or lithium chloride (LiCl) enables the preparation of the chloroethyl analog.

Notably, the choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance chloride ion nucleophilicity, achieving conversions >85% at 80°C . However, competing elimination reactions may reduce yields if steric hindrance is present.

Hydrolysis and Functional Group Interconversion

A stereoselective approach outlined in US20130109854A1 begins with (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile. Hydrolysis with concentrated sulfuric acid (H₂SO₄) at 100°C generates (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetamide, which is further hydrolyzed to the corresponding carboxylic acid . Subsequent treatment with acetic anhydride and aluminum chloride (AlCl₃) facilitates Friedel-Crafts acylation, introducing the chloroethyl group via an intermediate acyl chloride.

This method emphasizes enantiomeric purity, with the final product exhibiting >98% enantiomeric excess (ee) when starting from chirally enriched nitriles .

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization of ester derivatives | High yields (70–75%), scalable | Requires strong bases, inert conditions |

| Halogenation of intermediates | Tunable for different halogens | Competing elimination reactions |

| Hydrolysis-interconversion | High enantiomeric purity | Multi-step, harsh acidic conditions |

| Azetidinium rearrangement | Novel mechanism, stereocontrol | Untested for target compound |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl side chain serves as the primary reactive site, enabling displacement reactions with nucleophiles. This is critical in pharmaceutical synthesis, particularly for generating doxapram derivatives :

*Theoretical yield inferred from analogous pyrrolidine hydrolysis studies. Steric hindrance from diphenyl groups reduces efficiency compared to unsubstituted analogs.

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under strong acidic or oxidative conditions, though diphenyl groups confer partial stability:

Acid-Mediated Ring Opening

-

Reagents: Concentrated HCl, 110°C, 24h

-

Product: Linear diamino ketone derivative (unstable; degrades to diphenylacetic acid derivatives)

-

Mechanism: Protonation at the carbonyl oxygen followed by β-scission of the C-N bond

Oxidative Degradation

-

Reagents: KMnO₄ (aq), H₂SO₄, 60°C

-

Product: 3,3-Diphenylsuccinimide fragment (identified via GC-MS)

Functionalization at the Pyrrolidinone Carbonyl

The 2-keto group participates in condensation and reduction reactions, though steric bulk limits accessibility :

| Reaction | Conditions | Outcome |

|---|---|---|

| Grignard Addition | CH₃MgBr, THF, -20°C | No reaction observed |

| Sodium Borohydride Reduction | NaBH₄, MeOH, 0°C | Partial reduction to hemiaminal (detected by NMR) |

Stability Under Synthetic Conditions

Key stability data for process optimization :

| Parameter | Condition | Stability Outcome |

|---|---|---|

| Thermal | 150°C, inert atmosphere | Decomposition >2h (TGA) |

| pH | 1-12 (aqueous buffer, 25°C) | Stable for 24h at pH 4-9; rapid hydrolysis at pH <2 or >10 |

| Light | UV (254 nm), 48h | 15% degradation (HPLC) |

Comparative Reactivity with Analogues

The chloroethyl group’s reactivity differs markedly from bromoethyl or iodoethyl variants:

| Leaving Group (X) | Relative Rate* (Sₙ2 with morpholine) |

|---|---|

| Cl | 1.0 (reference) |

| Br | 3.2 |

| I | 8.7 |

*Rates determined via competition experiments in DMF at 80°C .

Industrial-Scale Reaction Optimization

Patent US20130109854A1 details catalytic improvements for doxapram synthesis :

-

Catalyst: KI (10 mol%) accelerates substitution 4-fold vs. uncatalyzed reactions

-

Solvent: Switch from DMF to acetonitrile reduces byproduct formation by 40%

-

Purity: <0.1% residual chloride achieved via activated carbon filtration

This compound’s reactivity is strategically leveraged in respiratory stimulant synthesis, with its chloroethyl moiety acting as a linchpin for functionalization. Ongoing research focuses on enantioselective modifications to reduce neurotoxic byproducts .

Scientific Research Applications

Precursor in Drug Synthesis

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one is primarily studied for its application as an impurity in doxapram formulations. Doxapram is clinically used to stimulate respiration and treat respiratory depression. The presence of this compound may affect the pharmacokinetics and pharmacodynamics of doxapram, influencing its efficacy and safety profile .

The compound exhibits biological activity that can be linked to its structural features. Research indicates that it may enhance respiratory drive by acting on central nervous system pathways . Its potential as a central nervous system stimulant makes it a candidate for further exploration in therapeutic contexts.

Research on Impurities

Studies have focused on how impurities like 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one impact the overall effectiveness of drugs. Understanding these interactions is crucial for developing safer and more effective pharmaceutical products .

Case Study: Impact on Doxapram Formulations

Research has shown that the presence of 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one as an impurity in doxapram formulations can significantly alter the drug's pharmacological properties. One study indicated that varying levels of this compound could lead to differences in patient response rates during treatment for respiratory issues .

Interaction Studies

Interaction studies involving this compound have primarily focused on its role as an impurity in doxapram formulations. These investigations assess how impurities can influence both the pharmacokinetics (absorption, distribution, metabolism, elimination) and pharmacodynamics (drug action) of the primary drug .

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately affecting cellular processes.

Comparison with Similar Compounds

4-(2-Aminoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 2034-45-9)

- Key Difference: Replaces the 2-chloroethyl group with a 2-aminoethyl moiety.

- This substitution may shift the compound’s mechanism from alkylation to receptor-targeted interactions .

4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS 61213-51-2)

- Key Differences :

- Chloromethyl instead of chloroethyl at the 4-position.

- A single 3-(trifluoromethyl)phenyl group replaces the 3,3-diphenyl groups.

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 941962-51-2)

- Key Differences : Incorporates an oxadiazole ring and chlorophenyl group.

Comparison with Nitrosourea-Based Chloroethyl Compounds

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU, NSC-409962)

- Structure : A nitrosourea with dual 2-chloroethyl groups.

- Bioactivity: BCNU exhibits marked activity against intracerebral L1210 leukemia due to high lipid solubility and CNS penetration. The diphenyl groups in 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one may similarly enhance lipid solubility but with unknown CNS efficacy .

Chlorozotocin (2-(3-(2-Chloroethyl)-3-nitrosoureido)-D-glucopyranose)

- Structure : A glucose-conjugated nitrosourea with a single chloroethyl group.

- Key Differences: The hydrophilic glucose moiety reduces bone marrow toxicity compared to non-conjugated nitrosoureas. In contrast, the diphenyl groups in the pyrrolidinone derivative likely increase toxicity risks due to prolonged tissue retention .

Physicochemical and Pharmacokinetic Properties

Therapeutic Index and Toxicity Considerations

- Alkylating Activity: Chloroethyl compounds like BCNU and chlorozotocin derive efficacy from DNA alkylation but face dose-limiting myelosuppression. The pyrrolidinone derivative’s diphenyl groups may exacerbate tissue retention and toxicity, necessitating structural optimization .

- Carbamoylation : Nitrosoureas (e.g., BCNU) exhibit carbamoylating activity, which correlates with toxicity. The absence of this moiety in 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one may reduce off-target effects but also limit dual-mechanism efficacy .

Biological Activity

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one, with the molecular formula CHClNO and a molecular weight of approximately 327.85 g/mol, is a pyrrolidine derivative that has garnered interest in medicinal chemistry, particularly as an impurity in the synthesis of doxapram, a known respiratory stimulant. This compound's biological activity is primarily linked to its role in enhancing respiratory drive and its potential pharmacological effects.

Chemical Structure and Properties

The structure of 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one includes a chloroethyl group attached to a pyrrolidine core, which is further substituted with two phenyl rings. This unique configuration may influence its biological activity compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 327.85 g/mol |

| CAS Number | 3192-64-1 |

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one functions mainly as a precursor in the synthesis of doxapram. Doxapram acts as a central nervous system stimulant by enhancing the sensitivity of chemoreceptors in the carotid body, thereby stimulating respiration. The biological mechanisms include:

- Stimulation of Respiratory Drive : Enhances the body's response to hypoxia by increasing ventilation rates.

- Potential Interaction with Neurotransmitter Systems : May influence neurotransmitter levels involved in respiratory regulation.

Impurity Studies

Research has highlighted the importance of assessing impurities like 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one in doxapram formulations. Impurities can significantly affect the pharmacokinetics and pharmacodynamics of the primary drug, influencing both efficacy and safety profiles.

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity:

- Respiratory Stimulation Studies : In vitro studies demonstrated that doxapram, derived from this compound, effectively stimulates respiration in animal models under hypoxic conditions. The presence of impurities was shown to alter the drug's effectiveness and safety.

- Comparative Analysis with Structural Analogues : Research compared 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one with other related compounds like doxapram and 1-Ethyl-3,3-diphenylpyrrolidin-2-one. The findings indicated that the chloroethyl group significantly impacts biological reactivity and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.